Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate
Description
Tert-butyl 5-oxa-2-azaspiro[34]oct-6-ene-2-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(13)12-7-11(8-12)5-4-6-14-11/h4,6H,5,7-8H2,1-3H3 |
InChI Key |
FTCBCERSHHENGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC=CO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate as a precursor . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen and nitrogen atoms. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism by which tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate can be compared with similar compounds such as:
Tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate: This compound is a precursor in the synthesis of the target compound and shares a similar spirocyclic structure.
Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate:
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Used in the preparation of γ-butyrolactone derivatives.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
